molecular formula C8H10N2O2 B13970168 2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid CAS No. 773114-32-2

2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid

Cat. No.: B13970168
CAS No.: 773114-32-2
M. Wt: 166.18 g/mol
InChI Key: OASSUDRXFIZFFD-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid is an organic compound that features an imidazole ring, a five-membered heterocyclic structure containing nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups .

Scientific Research Applications

2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, influencing biological processes. The specific pathways involved depend on the compound’s structure and the context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of the prop-2-enoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

773114-32-2

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-methyl-3-(3-methylimidazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)3-7-4-9-5-10(7)2/h3-5H,1-2H3,(H,11,12)

InChI Key

OASSUDRXFIZFFD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CN=CN1C)C(=O)O

Origin of Product

United States

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